Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate
Overview
Description
Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-3-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using ethyl chloroformate to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline derivative.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has potential as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- Ethyl 4-phenoxyquinoline-3-carboxylate
- Ethyl 8-methoxyquinoline-3-carboxylate
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(21)15-12-20-17-14(10-7-11-16(17)22-2)18(15)24-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVRZRQVJFHSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331580 | |
Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477847-18-0 | |
Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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